



Application Notes and Protocols: [Au(TPP)]Cl as a Catalyst

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold(III) meso-tetraphenylporphyrin chloride, [Au(TPP)]CI, is a stable gold(III) complex that has been explored for various catalytic applications. While its counterparts, particularly iron and manganese tetraphenylporphyrin complexes, are well-known for their catalytic activity in a wide range of oxidation reactions, the literature on [Au(TPP)]CI as a catalyst for direct oxidation of organic substrates is notably sparse. However, its utility has been demonstrated in other significant organic transformations.

This document provides an overview of the documented catalytic applications of **[Au(TPP)]Cl** and offers a prospective protocol for its potential use in oxidation reactions, based on established methodologies for analogous metalloporphyrins.

Documented Catalytic Applications of [Au(TPP)]Cl

[Au(TPP)]CI has been successfully employed as a catalyst in non-oxidative organic transformations, showcasing its potential as a versatile Lewis acid catalyst. The primary documented applications are the cycloisomerization of allenones, and the hydroamination and hydration of alkynes[1].

Data Presentation: Non-Oxidative Reactions



The following table summarizes the quantitative data for the **[Au(TPP)]CI**-catalyzed cycloisomerization of allenones and the hydroamination and hydration of phenylacetylene[1].

Reaction Type	Substrate	Product	Catalyst Loading (mol%)	Yield (%)	Turnover Number	Referenc e
Cycloisom erization	1-Phenyl- buta-2,3- dien-1-one	2-Methyl-5- phenylfura n	1	98	98	[1]
Cycloisom erization	1-(p-Tolyl)- buta-2,3- dien-1-one	2-Methyl-5- (p- tolyl)furan	1	95	95	[1]
Cycloisom erization	1-(p- Methoxyph enyl)-buta- 2,3-dien-1- one	5-(p- Methoxyph enyl)-2- methylfura n	1	92	92	[1]
Hydroamin ation	Phenylacet ylene	N-Phenyl- 1- phenyletha n-1-imine	5	73	14.6	[1]
Hydration	Phenylacet ylene	Acetophen one	5	87	17.4	[1]

Experimental Protocols: Documented Reactions

1. General Protocol for [Au(TPP)]CI-Catalyzed Cycloisomerization of Allenones[1]

This protocol describes the conversion of allenones to the corresponding furans.

- Materials:
 - ∘ [Au(TPP)]CI
 - Allenone substrate



- Trifluoroacetic acid (CF₃CO₂H)
- Acetone (anhydrous)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Standard work-up and purification equipment (rotary evaporator, chromatography supplies)

Procedure:

- To a round-bottom flask, add the allenone substrate (1.0 mmol), [Au(TPP)]Cl (0.01 mmol, 1 mol%), and anhydrous acetone (10 mL).
- Add trifluoroacetic acid (0.1 mmol, 10 mol%) to the mixture.
- Stir the reaction mixture at 60 °C for 30 minutes.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to obtain the desired furan.
- 2. General Protocol for [Au(TPP)]CI-Catalyzed Hydroamination/Hydration of Phenylacetylene[1]

This protocol outlines the addition of an amine or water across the triple bond of phenylacetylene.

Materials:



- [Au(TPP)]CI
- Phenylacetylene
- Aniline (for hydroamination) or Water (for hydration)
- Toluene (anhydrous)
- Round-bottom flask equipped with a reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath

Procedure:

- To a round-bottom flask, add phenylacetylene (1.0 mmol), the nucleophile (aniline for hydroamination, 1.2 mmol; or water for hydration, 5.0 mmol), and [Au(TPP)]CI (0.05 mmol, 5 mol%) in anhydrous toluene (10 mL).
- Heat the reaction mixture to reflux (approximately 110 °C) and stir for the required reaction time (monitor by TLC or GC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the product by column chromatography on silica gel.

Prospective Application in Oxidation Reactions

While direct literature evidence for **[Au(TPP)]CI** as a catalyst for oxidation reactions is limited, its structural similarity to well-established iron and manganese porphyrin oxidation catalysts suggests potential activity. The following section provides a hypothetical framework for its application in alkene epoxidation, a common transformation catalyzed by metalloporphyrins.

Proposed Mechanism: Alkene Epoxidation

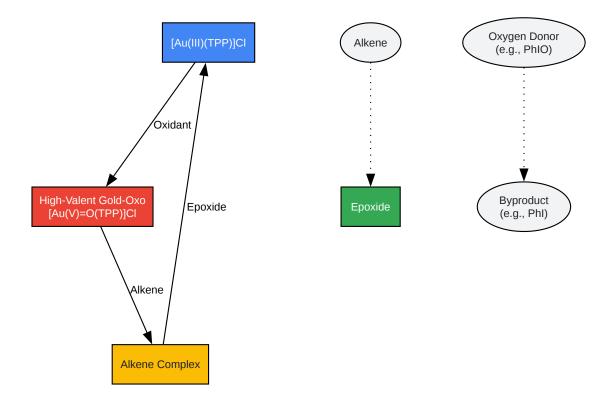


Methodological & Application

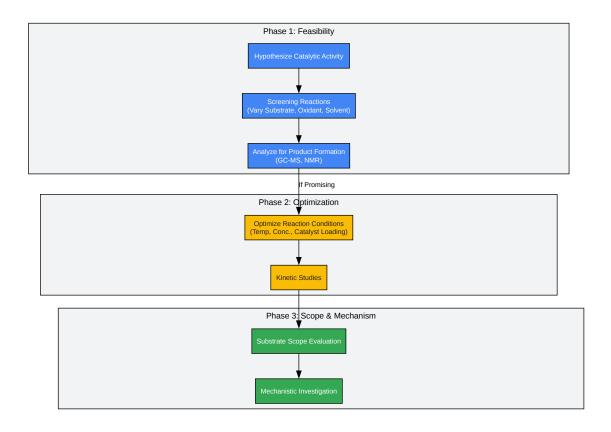
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The proposed catalytic cycle for alkene epoxidation by a metalloporphyrin, which could be applicable to **[Au(TPP)]CI**, is depicted below. It involves the formation of a high-valent gold-oxo species which then transfers an oxygen atom to the alkene.









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References

- 1. pubs.acs.org [pubs.acs.org]
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